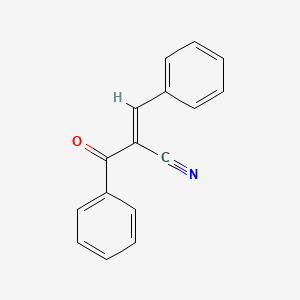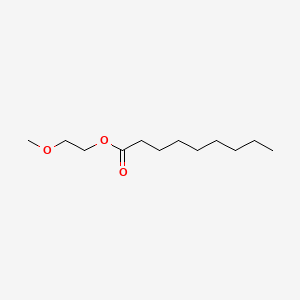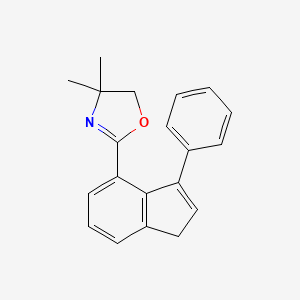![molecular formula C20H22ClFN6O3S B14166901 4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride CAS No. 31066-08-7](/img/structure/B14166901.png)
4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a triazine ring, a sulfonyl fluoride group, and multiple amino groups. These structural features contribute to its reactivity and functionality in different chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Introduction of the Chlorine Atom: Chlorination of the triazine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the triazine ring reacts with a phenyl derivative.
Formation of the Sulfonyl Fluoride Group: The sulfonyl fluoride group is introduced through a reaction with sulfonyl chloride and fluoride sources under anhydrous conditions.
Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom or sulfonyl fluoride group is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with new functional groups.
科学研究应用
4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride has diverse applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- 4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl chloride
- 4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl bromide
Uniqueness
The uniqueness of 4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the sulfonyl fluoride group makes it particularly effective as an enzyme inhibitor, distinguishing it from similar compounds with different halogen atoms.
属性
CAS 编号 |
31066-08-7 |
|---|---|
分子式 |
C20H22ClFN6O3S |
分子量 |
480.9 g/mol |
IUPAC 名称 |
4-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]propanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C20H22ClFN6O3S/c1-20(2)27-18(23)26-19(24)28(20)14-7-3-12(16(21)11-14)4-10-17(29)25-13-5-8-15(9-6-13)32(22,30)31/h3,5-9,11H,4,10H2,1-2H3,(H,25,29)(H4,23,24,26,27) |
InChI 键 |
NKCFSRHDUPWUSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
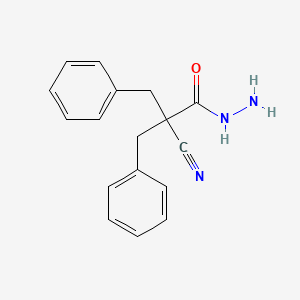
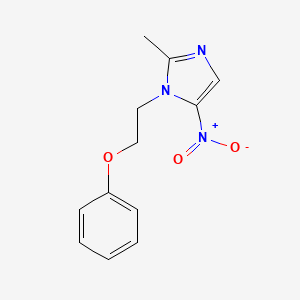
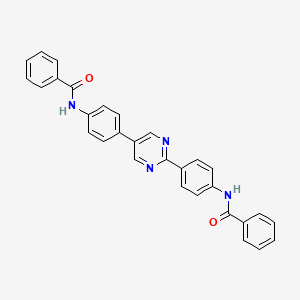
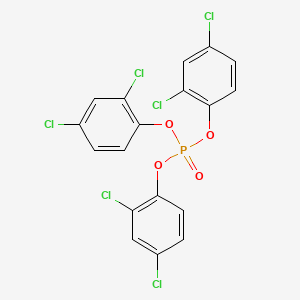


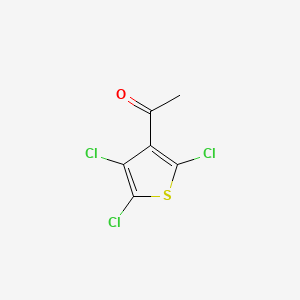
![6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14166857.png)
![4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B14166859.png)
